molecular formula C3H6O B1611492 Acetone-2-14C CAS No. 19573-08-1

Acetone-2-14C

Cat. No. B1611492
CAS RN: 19573-08-1
M. Wt: 60.07 g/mol
InChI Key: CSCPPACGZOOCGX-YZRHJBSPSA-N
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Patent
US04483996

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Identifiers

REACTION_CXSMILES
O.[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6].[Cl-].Cl.[CH2:10]1[O:13][CH:11]1[CH3:12].Cl.[OH-].[Na+]>C(C(C)=O)C>[CH2:10]1[O:13][CH:11]1[CH3:12].[CH3:10][C:11]([CH3:12])=[O:13].[C:5]1(=[O:13])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C=CC
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 100° C. for 1.0 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mmol
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mmol
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Identifiers

REACTION_CXSMILES
O.[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6].[Cl-].Cl.[CH2:10]1[O:13][CH:11]1[CH3:12].Cl.[OH-].[Na+]>C(C(C)=O)C>[CH2:10]1[O:13][CH:11]1[CH3:12].[CH3:10][C:11]([CH3:12])=[O:13].[C:5]1(=[O:13])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C=CC
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 100° C. for 1.0 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mmol
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mmol
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Identifiers

REACTION_CXSMILES
O.[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6].[Cl-].Cl.[CH2:10]1[O:13][CH:11]1[CH3:12].Cl.[OH-].[Na+]>C(C(C)=O)C>[CH2:10]1[O:13][CH:11]1[CH3:12].[CH3:10][C:11]([CH3:12])=[O:13].[C:5]1(=[O:13])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C=CC
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 100° C. for 1.0 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mmol
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mmol
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Identifiers

REACTION_CXSMILES
O.[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6].[Cl-].Cl.[CH2:10]1[O:13][CH:11]1[CH3:12].Cl.[OH-].[Na+]>C(C(C)=O)C>[CH2:10]1[O:13][CH:11]1[CH3:12].[CH3:10][C:11]([CH3:12])=[O:13].[C:5]1(=[O:13])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C=CC
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 100° C. for 1.0 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mmol
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mmol
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04483996

Procedure details

4.0 g thallic oxide (8.8 mmoles) and 30 g water (1.7 moles) were added to a 300 cc Autoclave Engineers stainless steel Magnedrive Autoclave. The autoclave was cooled to -78° C. and 40 g propylene (0.95 mole) and 100 g carbon dioxide (2.3 mole) were introduced. The autoclave was then heated to 100° C. for 1.0 hour to reach a total pressure of 196.8 kg/cm2. The autoclave volatiles were then vented into a methyl ethyl ketone solution followed by a 0.10 M megnesium chloride-hydrochloric acid scrubber which trapped the propylene oxide. The excess hydrochloric acid was titrated with 0.10 M sodium hydroxide. The organics remaining in the aqueous solution were measured by standard gas chromatographic techniques. The analysis showed 1.01 mmoles propylene oxide (48% yield), 0.71 mmoles acetone (34% yield) and 0.10 mmoles propylene carbonate (5% yield). 2.1 mmoles of thallous bicarbonate (24% conversion) were detected in the water solution by atomic absorption techniques. The pH of the solution was measured to be 8.1. The yields of oxidized propylene products in this and the following examples are based on the thallic compounds reduced to the thallous state. The conversions of thallic reduction to thallous are based on the starting quantity of thallic compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
oxide
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%
Yield
34%

Identifiers

REACTION_CXSMILES
O.[CH2:2]=[CH:3][CH3:4].[C:5](=[O:7])=[O:6].[Cl-].Cl.[CH2:10]1[O:13][CH:11]1[CH3:12].Cl.[OH-].[Na+]>C(C(C)=O)C>[CH2:10]1[O:13][CH:11]1[CH3:12].[CH3:10][C:11]([CH3:12])=[O:13].[C:5]1(=[O:13])[O:7][CH:3]([CH3:4])[CH2:2][O:6]1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Four
Name
oxide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
O
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 g
Type
reactant
Smiles
C=CC
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then heated to 100° C. for 1.0 hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1C(C)O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mmol
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.71 mmol
YIELD: PERCENTYIELD 34%
Name
Type
product
Smiles
C1(OCC(C)O1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.